3,3',5,5'-Tetrachloroazobenzene

Vue d'ensemble

Description

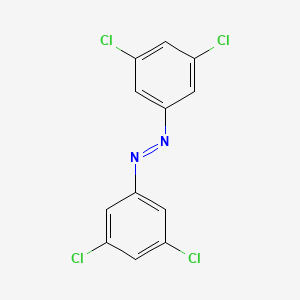

3,3’,5,5’-Tetrachloroazobenzene is an organic compound belonging to the class of azobenzenes, characterized by the presence of two benzene rings connected by a nitrogen-nitrogen double bond The compound is distinguished by the substitution of chlorine atoms at the 3, 3’, 5, and 5’ positions on the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrachloroazobenzene typically involves the reduction of 3,5-dichloronitrobenzene. One efficient method includes the use of lithium aluminum hydride as a reducing agent. The reaction proceeds under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetrachloroazobenzene may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of high-pressure liquid chromatography ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,5,5’-Tetrachloroazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azoxy and hydrazo derivatives.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide.

Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include azoxy and hydrazo derivatives, which have their own unique properties and applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

3,3',5,5'-Tetrachloroazobenzene is characterized by its four chlorine atoms attached to an azobenzene structure, which significantly influences its chemical behavior. The molecular formula is . Its structure allows it to interact with biological receptors and enzymes, making it a valuable compound for studying various biochemical processes.

Toxicology Studies

TCAB is primarily studied for its potential neurotoxic effects and endocrine disruption. Research indicates that exposure to TCAB can lead to significant reductions in serum thyroxine (T4) levels in animal models. For instance, studies have shown that administering TCAB to rats resulted in a dose-dependent decrease in T4 levels without affecting other thyroid hormones such as triiodothyronine (T3) or thyroid-stimulating hormone (TSH) .

Key Findings:

- Neurotoxicity: TCAB exposure has been linked to developmental neurotoxicity, impacting neuronal development and function .

- Endocrine Disruption: It interacts with aryl hydrocarbon receptors (AhR), suggesting potential implications for metabolic processes and endocrine function .

Environmental Impact

TCAB is recognized as a contaminant resulting from the degradation of herbicides like 3,4-dichloroaniline. Its presence in the environment raises concerns regarding its toxicity to wildlife and humans. Studies have indicated that TCAB can accumulate in soil and water systems, leading to ecological risks .

Ecotoxicological Insights:

- Bioaccumulation: TCAB has been shown to accumulate in various organisms, posing risks to aquatic life and potentially entering the food chain .

- Contaminant Monitoring: Its detection in agricultural settings highlights the need for monitoring and regulation of chlorinated compounds in environmental studies .

Industrial Applications

In addition to its research significance, TCAB is utilized in industrial chemistry for synthesizing dyes and pigments. Its unique properties make it suitable for creating various colorants used in textiles and coatings . The compound's ability to undergo chemical transformations allows for the development of new materials with desirable characteristics.

Industrial Uses:

- Dyes and Pigments: Used as a precursor in dye manufacturing, providing vibrant colors due to its chlorinated structure .

- Chemical Synthesis: Serves as a reference material for studying chlorinated azobenzenes and their derivatives .

Case Study 1: Neurotoxic Effects on Rats

A study conducted on Harlan Sprague-Dawley rats administered varying doses of TCAB revealed significant alterations in liver enzyme activities, indicating potential hepatotoxicity. The study found that higher doses led to increased liver weights and changes in serum biochemistry .

| Dose (mg/kg) | Liver Weight Change | Serum T4 Level Change |

|---|---|---|

| 0.1 | No significant change | No significant change |

| 10 | Increased | Significant decrease |

| 100 | Markedly increased | Severe decrease |

Case Study 2: Environmental Persistence

Research on the persistence of TCAB in soil demonstrated that it can remain detectable long after herbicide application. This study emphasized the importance of understanding the degradation pathways of chlorinated compounds in agricultural practices .

Mécanisme D'action

The mechanism of action of 3,3’,5,5’-Tetrachloroazobenzene involves its interaction with biological molecules. It can disrupt normal cellular processes by interfering with enzyme activity and cellular signaling pathways. The compound’s structure allows it to bind to specific molecular targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3’,4,4’-Tetrachloroazobenzene: Similar in structure but with chlorine atoms at different positions.

3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized derivative with an additional oxygen atom.

Uniqueness

3,3’,5,5’-Tetrachloroazobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it distinct from other azobenzene derivatives and valuable for specific applications .

Propriétés

IUPAC Name |

bis(3,5-dichlorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAIFGDZDBTOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.